4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Description
Role of Triazolopyrimidine-Morpholine Hybrid Architectures in Medicinal Chemistry
The triazolopyrimidine-morpholine scaffold combines two pharmacologically significant motifs:
- Triazolopyrimidine Core : This bicyclic system provides a planar, electron-deficient framework that facilitates interactions with enzymatic active sites. For example, triazolopyrimidines inhibit kinases by competing with ATP binding, as demonstrated in anticancer agent development.
- Morpholine Moiety : The morpholine ring’s saturated oxygen-nitrogen system enhances water solubility while maintaining membrane permeability. This balance is critical for optimizing pharmacokinetic profiles in central nervous system-targeted therapies.
A comparative analysis of hybrid architectures reveals distinct advantages:
| Feature | Triazolopyrimidine Contribution | Morpholine Contribution |
|---|---|---|
| Solubility | Moderate (logP ~2.5) | High (polar surface area 35 Ų) |
| Bioavailability | Improved via π-stacking | Enhanced through H-bond donation |
| Synthetic Flexibility | Allows substitution at C2 and C7 | Permits N-functionalization |
This hybrid’s versatility is exemplified in 4-[7-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-2-yl]morpholine, where the C7 methoxyphenyl group extends conjugation, red-shifting UV absorption to λ_max 278 nm. Such structural modifications enable fine-tuning of electronic properties for target-specific interactions.
Strategic Importance of Methoxyphenyl Substituents in Bioactive Molecule Design
The 4-methoxyphenyl group confers three critical advantages:
- Electronic Modulation : The methoxy group’s +M effect increases electron density at the para position, enhancing binding to electron-deficient biological targets like kinase ATP pockets.
- Steric Guidance : Orthogonal positioning of the methoxy group directs molecular orientation during protein-ligand interactions, as observed in crystallographic studies of analogous compounds.
- Metabolic Stability : Methoxy groups resist oxidative degradation compared to hydroxyl analogues, prolonging half-life in vivo. For instance, methyl ethers exhibit 3–5× greater metabolic stability in hepatic microsome assays.
Synthetic routes to incorporate methoxyphenyl groups often employ Ullmann couplings or Buchwald-Hartwig aminations. A representative synthesis involves:
Formation of Triazolopyrimidine Core :
Methoxyphenyl Introduction :
Morpholine Attachment :
This modular synthesis enables rapid analog generation, with the methoxy group’s position and electronics systematically varied to optimize target engagement.
The compound’s molecular properties are summarized below:
Properties
IUPAC Name |
4-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-13-4-2-12(3-5-13)14-6-7-17-15-18-16(19-21(14)15)20-8-10-23-11-9-20/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDSFYVSJQPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158192 | |
| Record name | 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320415-93-8 | |
| Record name | 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320415-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can be achieved through a series of chemical reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the triazolopyrimidine core. The final step involves the reaction of the triazolopyrimidine with morpholine under appropriate conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly method for synthesizing triazolopyrimidines . The reaction conditions typically involve the use of dry toluene as a solvent and heating under microwave conditions at 140°C.
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidiabetic Activity
One of the most notable applications of this compound is its role as an activator of glucokinase and an inhibitor of dipeptidyl peptidase IV (DPP-IV) . These properties make it a candidate for the treatment of Type 2 diabetes mellitus. The activation of glucokinase enhances glucose metabolism, while DPP-IV inhibition leads to increased levels of incretin hormones, which are beneficial for glucose regulation.
Case Study:
- A study detailed in a patent application (RU2642432C1) demonstrated that the compound significantly activates glucokinase and inhibits DPP-IV, suggesting its potential as an effective therapeutic agent for managing blood glucose levels in diabetic patients .
Anticancer Properties
Research has indicated that compounds with similar triazolo-pyrimidine structures exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study:
Antimicrobial Activity
Emerging research suggests that this compound may also possess antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against bacterial and fungal pathogens.
Case Study:
- Preliminary screening against common pathogens has indicated that similar compounds show varying degrees of antibacterial activity, warranting further investigation into the specific antimicrobial efficacy of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. It acts as an adenosine A2A receptor antagonist, binding to these receptors with high affinity and inhibiting their activity . This interaction can modulate various signaling pathways, leading to therapeutic effects in neurological and inflammatory conditions.
Comparison with Similar Compounds
Structural Variations in Substituent Position
a) Morpholine Substitution Patterns
- Target Compound : Morpholine at position 2, 4-methoxyphenyl at position 6.
- Compound S3-TP (): Morpholinomethyl group at position 5. This derivative showed distinct electrochemical behavior due to the methylene spacer between morpholine and the core, reducing electron-donating effects compared to direct attachment .
- Compound 25 (): Morpholine at position 6.
b) Substituent Groups at Position 7
- Target Compound : 4-Methoxyphenyl (electron-donating).
- Compound 1k/1l (): 4-Chlorophenyl/3-chlorophenyl (electron-withdrawing). These compounds exhibit redshifted UV absorption (λmax = 360 nm for 1k) compared to methoxy-substituted analogs, reflecting altered π-conjugation .
- Compound 1ab (): 3,4-Dimethoxyphenyl.
Functional Group Modifications
a) Sulfonamide vs. Morpholine Derivatives
- Compound 1x (): Contains a benzenesulfonamide group at position 2. Sulfonamides generally exhibit higher acidity (pKa ~6–8) compared to morpholine derivatives, impacting solubility and target interactions .
- Compound 1z (): 4-Ethoxyphenyl at position 7. Ethoxy groups increase hydrophobicity, as evidenced by higher logε values (4.99 at 334 nm) compared to methoxy analogs .
b) Propanoic Acid vs. Morpholine
- 3-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (): Carboxylic acid substituent at position 2. This modification enhances water solubility (logP reduced by ~2 units) but may reduce membrane permeability compared to morpholine .
Table 1: Key Data for Selected Triazolopyrimidine Derivatives
Table 2: Substituent Effects on Bioactivity
Biological Activity
The compound 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.33 g/mol. The structure features a morpholine ring linked to a triazolo-pyrimidine moiety, which is known for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives were found to be as low as 0.22 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | 0.25 |
| 5a | E. coli | 0.30 | 0.35 |
| 7b | Pseudomonas aeruginosa | 0.40 | 0.45 |
Antiviral Activity
The antiviral potential of triazolo derivatives has been explored in various studies. A recent investigation highlighted that certain compounds in this class showed promising results against viral infections by inhibiting reverse transcriptase activity with EC50 values ranging from 130 μM to 263 μM . This suggests that modifications in the chemical structure can enhance antiviral efficacy.
Table 2: Antiviral Activity of Selected Triazolo Compounds
| Compound ID | Virus Type | EC50 (μM) |
|---|---|---|
| Compound A | HIV | 130 |
| Compound B | Hepatitis C | 161 |
| Compound C | Influenza | 249 |
Anticancer Activity
The anticancer properties of triazolo-pyrimidines have also been investigated. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in cell proliferation . The IC50 values for cytotoxicity were observed to be greater than 60 μM, indicating a selective toxicity towards cancer cells compared to normal cells.
Table 3: Cytotoxicity of Triazolo-Pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | >60 |
| Compound E | HeLa (Cervical Cancer) | >60 |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazolo-pyrimidine derivatives demonstrated their effectiveness against biofilm formation in Staphylococcus aureus. The results showed significant inhibition compared to standard antibiotics like Ciprofloxacin, highlighting their potential as novel antimicrobial agents .
- Antiviral Mechanisms : In another investigation, specific derivatives were tested for their ability to inhibit viral replication in MT-4 cells. The results indicated enhanced activity compared to existing antiviral drugs, suggesting that structural modifications could lead to more effective treatments for viral infections .
Q & A
Basic: What are the key synthetic strategies for preparing 4-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives, followed by functionalization of the morpholine moiety. For example:
- Step 1: React 4-methoxyphenyl-substituted pyrimidine intermediates with hydrazine hydrate to form triazolo-pyrimidine cores .
- Step 2: Introduce the morpholine group via nucleophilic substitution or palladium-catalyzed coupling .
- Critical Parameters: Solvent choice (e.g., ethanol or DMF), temperature control (0–100°C), and stoichiometric ratios of reactants significantly impact yield .
Basic: How is X-ray crystallography employed to confirm the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection: Use Bruker APEX2/SAINT systems for high-resolution data (0.8–1.0 Å) .
- Structure Refinement: SHELXL/SHELXS97 software refines atomic positions, accounting for thermal motion and hydrogen bonding .
- Validation: Check for planar geometry in the triazolo-pyrimidine core and dihedral angles between the methoxyphenyl and morpholine groups .
Advanced: How can researchers design experiments to optimize reaction yields and purity?
Methodological Answer:
Adopt a factorial design approach:
- Variables: Vary temperature (40–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .
- Analysis: Use HPLC or GC-MS to quantify byproducts (e.g., unreacted hydrazine or morpholine derivatives) .
- Case Study: Recrystallization from methanol/water mixtures improves purity (>98%) by removing polar impurities .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Hypothesis Testing: Compare assay conditions (e.g., cell lines, incubation times) that may alter results. For example, variations in IC₀ values could stem from differential protein binding .
- Structural Validation: Confirm compound integrity post-assay via LC-MS to rule out degradation .
- Meta-Analysis: Cross-reference with structurally similar triazolopyrimidines (e.g., trifluoromethyl analogs) to identify substituent-dependent trends .
Advanced: What computational methods predict the compound’s physicochemical and ADMET properties?
Methodological Answer:
- Software Tools: ACD/Labs Percepta calculates logP (lipophilicity), pKa (ionization), and blood-brain barrier permeability .
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., kinases) using AMBER or GROMACS .
- Validation: Compare predicted solubility with experimental shake-flask method results to calibrate models .
Advanced: How to study structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace methoxy with chloro or trifluoromethyl groups) .
- Biological Screening: Test analogs against a panel of enzymes (e.g., PDE inhibitors) or cancer cell lines .
- Data Correlation: Use QSAR models to link electronic parameters (Hammett σ) with activity trends .
Advanced: What experimental frameworks assess environmental fate and ecotoxicity?
Methodological Answer:
- Degradation Studies: Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
- Ecotoxicity Assays: Use Daphnia magna or algae models to determine LC₀ values and bioaccumulation potential .
- Analytical Methods: LC-MS/MS quantifies residual compound in water/soil matrices (detection limit: 0.1 ppb) .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
